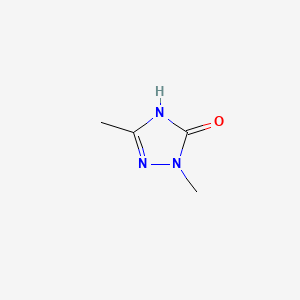

2,5-dimethyl-1H-1,2,4-triazol-3-one

描述

属性

IUPAC Name |

2,5-dimethyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVAVAXVPQNMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194076 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-21-0 | |

| Record name | 1,2-Dihydro-2,5-dimethyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 2,5 Dimethyl 1h 1,2,4 Triazol 3 One Scaffolds

Electrophilic Alkylation and Acylation at Nitrogen Centers

The 1,2,4-triazole (B32235) ring contains multiple nitrogen atoms that can serve as sites for electrophilic attack. The regioselectivity of alkylation and acylation reactions on the 2,5-dimethyl-1H-1,2,4-triazol-3-one scaffold is influenced by the reaction conditions, including the base, solvent, and electrophile used. The presence of methyl groups at the C3 and C5 positions and the oxo group at C3 modifies the electron density and steric accessibility of the N1, N2, and N4 positions.

Alkylation of 1,2,4-triazole systems can lead to a mixture of N1 and N4 substituted products, with the ratio often depending on the reaction conditions. For instance, studies on the alkylation of 1,2,4-triazole have shown that the use of different bases can direct the substitution to a specific nitrogen atom. The use of DBU as a base has been shown to be effective for the high-yield synthesis of 1-substituted-1,2,4-triazoles. researchgate.net In a related example, the electrophilic methylation of 4-aryl-1,2,4-triazoles with dimethyl sulfate (B86663) yields the corresponding triazolium salt. lookchem.com The synthesis of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate, a close analogue of the title compound, was achieved via methylation, demonstrating N-alkylation on this type of scaffold. nih.gov

Acylation reactions, typically employing acyl chlorides or anhydrides, also occur at the nitrogen centers. Research on the acetylation of 5-amino-1H- researchgate.netrsc.orgrsc.orgtriazole has shown that the reaction can yield mono- and diacetylated products. acs.org Using acetic anhydride (B1165640) in dimethylformamide can achieve selective annular monoacetylation, initially forming a 1-acetyl-3-amino intermediate which then transforms into the 1-acetyl-5-amino product. acs.org These findings suggest that the nitrogen atoms of the this compound ring are reactive towards a range of electrophiles, allowing for the introduction of diverse substituents.

Table 1: Examples of N-Alkylation on 1,2,4-Triazole Scaffolds

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Aryl-1,2,4-triazole | Dimethyl sulfate | 4-Aryl-1-methyl-1,2,4-triazolium salt | lookchem.com |

| 1H-1,2,4-triazole | 4-Nitrobenzyl halides / DBU | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole | researchgate.net |

Nucleophilic Addition Reactions

Formation of Schiff Bases

Derivatives of this compound that contain a primary amino group, such as 4-amino-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives is a well-established method for creating new compounds. For example, ethyl [4-arylmethyleneamino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetates are synthesized from the corresponding 4-amino-1,2,4-triazol-3-ones. The formation of the azomethine group (C=N) is a key transformation that introduces structural diversity and is often a precursor for further chemical modifications. These Schiff bases have been used as intermediates in the synthesis of more complex molecules, including Mannich bases. nih.gov

Synthesis of Hemiaminals

The reaction between a primary amine and a carbonyl compound proceeds through a tetrahedral intermediate known as a hemiaminal (or carbinolamine). Typically, these intermediates are unstable and readily dehydrate to form the corresponding imine. However, studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have demonstrated the formation and isolation of stable hemiaminals.

The stability of these hemiaminals is notably influenced by the electronic properties of the substituents on the aromatic aldehyde. Aromatic aldehydes containing electron-withdrawing groups tend to form more stable hemiaminals. The reaction is a two-step process where the hemiaminal is formed first, followed by a dehydration step to yield the Schiff base. The solvent also plays a crucial role; higher yields of hemiaminals are observed in apolar aprotic solvents, whereas polar solvents favor the formation of the Schiff base.

Table 2: Hemiaminal and Schiff Base Formation from 4-Amino-3,5-dimethyl-1,2,4-triazole

| Aldehyde Reactant | Solvent | Predominant Product | Finding | Reference |

|---|---|---|---|---|

| Benzaldehydes with electron-withdrawing groups | Apolar aprotic | Stable Hemiaminal | Electron-withdrawing groups stabilize the hemiaminal intermediate. |

Heterocyclic Ring Annulation and Fusion Reactions

The 1,2,4-triazole-3-one scaffold serves as a valuable building block for the construction of fused heterocyclic systems. These annulation reactions involve building a new ring onto the existing triazole core, leading to complex polycyclic structures.

One common strategy involves the reaction of a bifunctional triazole with a suitable electrophile. For example, 5-mercapto-1,2,4-triazoles can be cyclized with 4-chloroquinoline-3-carboxylates to create novel fused systems like researchgate.netrsc.orgrsc.orgtriazolo researchgate.netacs.orgthiazinoquinolines. researchgate.net This type of reaction takes advantage of the nucleophilic character of both the thiol group and a ring nitrogen to form a new six-membered ring.

Another approach is through intramolecular cyclization. Palladium-catalyzed intramolecular C-H functionalization has been used to access 1,2,4-triazolophenanthridines. rsc.org Similarly, electrochemical methods have been developed for the intramolecular dehydrogenative C–N cross-coupling to efficiently synthesize 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org These modern synthetic methods provide efficient and atom-economical routes to complex fused triazole systems.

Functional Group Interconversions and Modifications

Derivatives of this compound can undergo a wide variety of functional group interconversions, which is crucial for fine-tuning the properties of the molecule. These transformations can be performed on substituents attached to either the carbon or nitrogen atoms of the triazole ring.

A study on 1,2,4-triazole-3-carboxylate (B8385096) esters, which are structurally related to the title compound, demonstrated a range of modifications. The ester group can be converted into several other functionalities, providing access to a library of derivatives from a common intermediate. These transformations include:

Saponification: Hydrolysis of the ester to form the corresponding carboxylate salt.

Amidation: Reaction with amines to produce amides.

Hydrazinolysis: Reaction with hydrazine (B178648) to yield hydrazides.

Reduction and Conversion: Transformation into nitriles or hydroxamic acids. nih.gov

Furthermore, other functional groups on the triazole scaffold can be modified. For instance, the imine bond of a Schiff base derivative can be selectively reduced to an amine using reducing agents like sodium borohydride, without affecting other functional groups like esters or carboxylic acids. nih.gov

Mannich Reactions and Related Aminomethylation

The 1,2,4-triazol-3-one nucleus, particularly at the N-H positions, can participate in Mannich reactions. This three-component reaction involves the aminoalkylation of an acidic proton located on the triazole ring with formaldehyde (B43269) and a primary or secondary amine, resulting in the formation of a Mannich base.

The synthesis of Mannich bases has been successfully performed on various 1,2,4-triazole derivatives. For example, 4-phenyl-1,2,4-triazolin-5-one-1-acetic acid amides undergo aminomethylation to afford the corresponding Mannich bases. In some cases, the reaction is carried out on a pre-formed Schiff base. Schiff bases derived from 1,2,4-triazolethiones react with formaldehyde and morpholine (B109124) to yield Mannich bases. nih.gov This transformation is a powerful tool for introducing aminoalkyl side chains, which can significantly influence the biological properties of the parent molecule.

Table 3: Summary of Chemical Transformations

| Reaction Type | Description | Key Reagents | Resulting Structure |

|---|---|---|---|

| Electrophilic Alkylation | Addition of an alkyl group to a ring nitrogen. | Alkyl halides, Dimethyl sulfate | N-alkylated triazolone |

| Schiff Base Formation | Condensation of an amino-triazole with an aldehyde/ketone. | Aldehydes, Ketones | Imine (Schiff base) derivative |

| Hemiaminal Synthesis | Intermediate formation during Schiff base synthesis. | Aldehydes with electron-withdrawing groups | Stable hemiaminal |

| Ring Annulation | Fusion of a new ring onto the triazole core. | Bifunctional electrophiles (e.g., chloroquinolines) | Fused polycyclic triazole |

| Functional Group Interconversion | Modification of a side chain, e.g., an ester group. | Amines, Hydrazine, NaOH | Amides, Hydrazides, Carboxylates |

| Mannich Reaction | Aminomethylation of an N-H proton. | Formaldehyde, Amine | N-aminoalkyl derivative |

Structural Elucidation and Spectroscopic Characterization of 2,5 Dimethyl 1h 1,2,4 Triazol 3 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering insights into the carbon-hydrogen framework and the environments of heteroatoms like nitrogen.

Interactive Table: ¹H NMR Data for Selected Triazole and Pyrrole Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CDCl₃ | 5.79 (s, 1H, 4-H-pz), 5.11 (dd, 1H), 3.99-4.04 (m, 1H), 3.56-3.62 (td, 1H), 2.36-2.46 (m, 1H), 2.24 (s, 3H, CH₃), 2.18 (s, 3H, CH₃), 2.01-2.05 (m, 1H), 1.84-1.89 (m, 1H), 1.49-1.72 (m, 3H) |

| 2,5-Dimethyl-1H-pyrrole | Data not available in provided sources | |

| 1,2,4-Triazole (B32235) | Data not available in provided sources | |

| 1,4-Dimethyl-1H-1,2,3-triazole | Data not available in provided sources |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the carbons of the pyrazole (B372694) ring appear at approximately 148.4, 139.9, and 106.3 ppm. rsc.org The methyl carbons give rise to signals at around 13.7 and 10.9 ppm. rsc.org These shifts are characteristic of the electronic environment of each carbon atom and are crucial for confirming the substitution pattern of the heterocyclic ring.

Interactive Table: ¹³C NMR Data for Selected Triazole and Pyrrole Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CDCl₃ | 148.4, 139.9, 106.3, 84.4, 68.1, 29.7, 25.1, 23.2, 13.7, 10.9 |

| 2,5-Dimethyl-1H-pyrrole | Data not available in provided sources | |

| 1,2,4-Triazole | Data not available in provided sources | |

| 1,4-Dimethyl-1H-1,2,3-triazole | Data not available in provided sources |

While solution-state NMR is more common, solid-state NMR (SSNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For isotopically labeled compounds like 1H-1,2,4-Triazole-¹³C₂,¹⁵N₃, SSNMR can be particularly powerful for determining internuclear distances and understanding crystal packing effects. sigmaaldrich.com

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in a molecule, which is particularly relevant for triazole compounds. It can be used to distinguish between different tautomers and isomers of azoles. acs.orgrsc.org For instance, in the case of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) isomers labeled with ¹⁵N, NMR spectroscopy allows for unequivocal assignment of the signals and provides insight into the position of the acidic proton. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment and the presence of substituents, making ¹⁵N NMR a critical tool for the characterization of triazole derivatives. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of a 1,2,4-triazole derivative typically shows characteristic absorption bands. For example, the N-H stretching vibration in the triazole ring is often observed in the region of 3100-3200 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. researchgate.net The stretching vibrations of the C=C and C=N bonds within the aromatic ring are typically found in the 1400-1600 cm⁻¹ region. researchgate.net For instance, in a treated sample of 1,2,4-triazole, a peak at 3128 cm⁻¹ was attributed to N-H stretching, while peaks at 1529 and 1483 cm⁻¹ were assigned to aromatic C=C stretching. researchgate.net These characteristic frequencies help to confirm the presence of the triazole ring and other functional groups in the molecule.

Interactive Table: Characteristic FTIR Absorption Bands for Triazole Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3100 - 3200 | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| C=C Stretch (aromatic) | 1400 - 1600 | researchgate.net |

| -N=N- Stretch | ~1543 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of 1,2,4-triazole derivatives. The technique provides insights into the molecular structure and bonding within these compounds. For instance, studies on 1,2,3-triazole have utilized Raman spectroscopy to investigate its electrosorption on gold surfaces, with vibrational wavenumber calculations performed to understand the different tautomeric forms. researchgate.net The orientation of related triazole compounds on metal surfaces has also been explored using surface-enhanced Raman spectroscopy (SERS), revealing information about their adsorption behavior. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of 2,5-dimethyl-1H-1,2,4-triazol-3-one and its analogues. Electron ionization (EI) mass spectrometry is a common method used for the analysis of 1H-1,2,4-triazole. nist.gov The fragmentation patterns observed in the mass spectrum provide crucial information for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule, which is critical for confirming the identity of newly synthesized compounds. rsc.orgmdpi.comrsc.org HRMS is particularly useful in distinguishing between isomers and identifying unknown metabolites or degradation products. nih.govnih.gov The technique is widely applied in the characterization of various triazole derivatives, where calculated and found mass values are compared to validate the proposed structures. rsc.orgmdpi.comrsc.orgnih.gov

Below is a table showcasing representative HRMS data for various triazole analogues, demonstrating the high accuracy of the technique.

| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ or [M+Na]⁺ | Found Mass (m/z) | Reference |

| 2,4,6-triphenyl-1,3,5-triazine | C₂₁H₁₅N₃ | Not specified | Not specified | rsc.org |

| 2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | C₂₁H₁₄ClN₃ | Not specified | Not specified | rsc.org |

| 1-(1,4-dioxan-2-yl)-4-phenyl-1H-1,2,3-triazole | C₁₂H₁₃N₃O₂ | 254.0900 [M+Na]⁺ | 254.0902 | rsc.org |

| 1-(1,4-dioxan-2-yl)-4-(p-tolyl)-1H-1,2,3-triazole | C₁₃H₁₅N₃O₂ | 268.1056 [M+Na]⁺ | 268.1062 | rsc.org |

| 4-(4-chlorophenyl)-1-(1,4-dioxan-2-yl)-1H-1,2,3-triazole | C₁₂H₁₂ClN₃O₂ | 288.0510 [M+Na]⁺ | 288.0517 | rsc.org |

| 1-(1,4-dioxan-2-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | C₁₃H₁₅N₃O₃ | 284.1006 [M+Na]⁺ | 284.1015 | rsc.org |

| 1-(2-(2-fluoro-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-5-nitro-1H-imidazole | C₈H₁₀FN₆O₂ | 317.1141 [M+H]⁺ | Not specified | nih.gov |

X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination

Single-crystal X-ray diffraction (SCXRD) is instrumental in the unambiguous confirmation of the molecular structures of 1,2,4-triazole derivatives. nih.govnih.govmdpi.commdpi.commdpi.com The analysis of diffraction data allows for the precise determination of atomic coordinates, from which bond lengths and angles can be calculated. For example, in the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, the N4—N3 bond length is 1.3943 (13) Å, which is longer than the C—N bonds in the molecule. nih.gov This technique has been used to confirm the structures of numerous triazole-containing compounds, including complex systems like 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com The planarity of the triazole ring is a common feature observed in these crystal structures. mdpi.com

The table below presents selected crystallographic data for some 1,2,4-triazole analogues.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 1H-1,2,4-Triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | mdpi.com |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| 1-(2-(2-fluoro-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-5-nitro-1H-imidazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

| 2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

Analysis of Crystal Packing and Supramolecular Architecture

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. The study of this packing reveals the supramolecular architecture of the compound. In many triazole derivatives, molecules are linked into chains, sheets, or three-dimensional networks through these interactions. nih.govresearchgate.net For instance, in the crystal of 1H-1,2,4-triazole-3,5-diamine monohydrate, the molecules form a layered structure. nih.gov The incorporation of solvent molecules, such as water, can significantly influence the crystal packing by forming extensive hydrogen-bonding networks. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing insights into the dominant interactions within the crystal. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, C-H...π Interactions)

Weaker interactions, such as C-H...π interactions, also contribute to the supramolecular assembly. nih.gov These interactions involve a hydrogen atom attached to a carbon atom interacting with the π-electron system of an aromatic ring. The investigation of these noncovalent interactions provides a deeper understanding of the forces that direct the self-assembly of molecules in the solid state. mdpi.com

Computational and Theoretical Investigations of 2,5 Dimethyl 1h 1,2,4 Triazol 3 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of triazolone systems. These calculations offer a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies

DFT has been widely employed to explore various aspects of 2,5-dimethyl-1H-1,2,4-triazol-3-one and related compounds. The B3LYP functional, often paired with basis sets like 6-311++G(d,p), is a common choice for these studies, providing a good balance between accuracy and computational cost. um.esbohrium.com

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For triazolone derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. nih.govmdpi.com These optimized geometries can then be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. nih.gov

For instance, in a study of a related triazole derivative, the bond lengths were reproduced with a slight divergence of less than 0.03 Å from experimental values, and bond angles deviated by less than 3 degrees. nih.gov However, larger deviations were observed for torsion angles, highlighting the flexibility of certain parts of the molecule. nih.gov The planarity of the triazole ring and the orientation of its substituents are key features determined through geometry optimization. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Triazole Derivative This table is illustrative and based on typical findings in the literature for similar compounds.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| N1-N2 Bond Length (Å) | 1.341 | 1.345 |

| N2=N3 Bond Length (Å) | 1.306 | 1.300 |

| C4-N4 Bond Length (Å) | 1.368 | 1.370 |

| C5=O1 Bond Length (Å) | 1.220 | 1.225 |

| N1-N2-N3 Bond Angle (°) | 108.5 | 108.2 |

| N2-N3-C4 Bond Angle (°) | 110.2 | 110.0 |

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and it allows for the prediction of the infrared (IR) and Raman spectra. mdpi.comdnu.dp.ua These theoretical spectra can be compared with experimental data to assign the observed vibrational modes to specific molecular motions. dnu.dp.ua

The calculated vibrational frequencies are often scaled to better match experimental values, accounting for the approximations inherent in the computational methods. mdpi.com For example, the characteristic C=O stretching frequency in triazolones can be accurately predicted and its position can provide insights into intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Triazolone Derivative This table is illustrative and based on typical findings in the literature for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3420 | N-H stretch |

| ν(C-H) | 3100 | 3085 | Aromatic C-H stretch |

| ν(C=O) | 1720 | 1705 | Carbonyl stretch |

| ν(C=N) | 1615 | 1600 | Triazole ring C=N stretch |

| δ(N-H) | 1550 | 1540 | N-H bend |

The Gauge-Including Atomic Orbital (GIAO) method is a powerful tool for calculating NMR chemical shifts. mdpi.comnih.gov By comparing the theoretically predicted chemical shifts with experimental NMR data, the structures of newly synthesized compounds can be confirmed, and the regioselectivity of reactions can be determined. um.esuzhnu.edu.ua This method has been successfully applied to various triazolone derivatives to elucidate their conformational preferences in solution. um.es

The accuracy of GIAO calculations depends on the level of theory and the basis set used. um.es The B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for these systems. um.esum.es

Table 3: GIAO-Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Triazolone Derivative This table is illustrative and based on typical findings in the literature for similar compounds.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 148.7 | 149.6 |

| C5 | 153.2 | 153.1 |

| Methyl-C (on C5) | 13.0 | 13.5 |

| Methyl-C (on N2) | 35.2 | 35.8 |

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the chemical reactivity of a molecule. nih.gov They visualize the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net In an MEP map, red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov

For triazolone derivatives, MEP maps can identify the most reactive sites, such as the carbonyl oxygen and the nitrogen atoms of the triazole ring, providing insights into their interaction with biological targets or other reagents. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. wisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). researchgate.net This analysis helps to understand intramolecular charge transfer and the nature of chemical bonds. sci-hub.se

In the context of this compound, NBO analysis can reveal the extent of electron delocalization within the triazole ring and between the ring and its substituents. mdpi.com This information is crucial for understanding the molecule's stability and reactivity. researchgate.net For example, interactions between lone pair orbitals of nitrogen or oxygen and antibonding orbitals of adjacent bonds (n→π* or n→σ*) can be identified and their stabilizing effects quantified. mdpi.com

Table 4: Significant NBO Interactions and Their Stabilization Energies (E(2)) for a Triazolone Derivative This table is illustrative and based on typical findings in the literature for similar compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(N2-N3) | 45.8 |

| LP(1) O1 | σ(C5-N1) | 28.5 |

| π(C4-N4) | π(N2-N3) | 20.1 |

| LP(1) N4 | σ(C3-C5) | 15.3 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 1,2,4-triazole (B32235) systems, FMO analysis helps predict the most likely sites for electrophilic or nucleophilic attack. youtube.com For instance, in a study on a different triazole derivative, 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline (B57606) moiety. researchgate.net This suggests that nucleophilic interactions would likely involve the triazole part of the molecule.

The energies of these orbitals are key to understanding reaction mechanisms. wikipedia.org In the absence of specific experimental data for this compound, a theoretical calculation would be the first step. The HOMO and LUMO energies calculated for related triazole derivatives illustrate the typical values obtained.

Table 1: Illustrative Frontier Molecular Orbital Energies from Related Triazole Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one | DFT | -6.164 | -2.086 | 4.078 | researchgate.net |

| 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione | DFT | Not Specified | Not Specified | Not Specified | bohrium.com |

This table is for illustrative purposes, showing data from similar molecular systems to indicate the type of information gained from FMO analysis.

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying chemical reactivity. nih.govnih.gov By using the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to predict and explain the behavior of a molecule. researchgate.net These descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). researchgate.netniscpr.res.in

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.netniscpr.res.in

Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule can undergo electronic changes. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net

These parameters are derived from the HOMO and LUMO energies using the following equations:

Electronegativity (χ) ≈ - (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)

Studies on various 1,2,4-triazole derivatives utilize these descriptors to understand their reactivity profiles. nih.govresearchgate.net For this compound, calculating these values would provide a quantitative measure of its expected reactivity in different chemical environments.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for a Substituted 1,2,4-Triazole Derivative

| Parameter | Formula | Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | - | -6.164 eV (Illustrative) |

| ELUMO | - | -2.086 eV (Illustrative) |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.078 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.125 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.039 |

| Softness (S) | 1 / η | 0.490 |

This table uses illustrative energy values from a related compound researchgate.net to demonstrate how CDFT descriptors are calculated. The values are not specific to this compound.

Hartree-Fock (HF) Method Applications

The Hartree-Fock (HF) method is a foundational ab initio computational technique used to approximate the wavefunction and energy of a multi-electron system. researchgate.net It is often referred to as a self-consistent field (SCF) method because it iteratively refines the calculation of the molecular orbitals in the average electric field of all other electrons until the solution is stable. researchgate.net

Key applications of the HF method include:

Geometry Optimization: Predicting stable molecular structures by finding the nuclear coordinates that correspond to a minimum energy. This allows for the calculation of bond lengths and angles.

Wavefunction and Energy Determination: Providing a first approximation of the total electronic energy and the molecular orbitals of the system.

Foundation for Advanced Methods: The results from HF calculations are frequently used as a starting point for more sophisticated methods that account for electron correlation, which the HF method neglects.

While the HF method provides valuable qualitative insights, its primary limitation is the neglect of electron correlation—the instantaneous interactions between electrons. This can affect the accuracy of the calculated properties. Despite this, it remains a crucial tool, especially for initial structural and electronic assessments of molecules like this compound before applying more computationally expensive methods.

Advanced Electronic Structure and Bonding Analysis

Atoms in Molecules (AIM) Studies

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a system to partition it into atomic basins. This allows for a precise definition of atoms within a molecule and the chemical bonds connecting them. The analysis focuses on the topology of the electron density, identifying critical points (where the gradient of the density is zero) to characterize atomic interactions.

AIM studies can elucidate:

The nature of chemical bonds: By analyzing the properties of the electron density at the bond critical point (BCP), one can classify interactions as shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

Atomic properties: Properties such as atomic charge and energy can be calculated by integrating over the atomic basin.

For a molecule like this compound, an AIM analysis would provide a detailed picture of the bonding within the triazole ring and with the methyl substituents, quantifying the covalent and polar nature of each bond.

Aromaticity Indices (e.g., LOLIPOP, Ring Aromaticity Measures)

Aromaticity is a key chemical concept associated with the unusual stability of certain cyclic, planar, and conjugated molecules. ijsr.net While Hückel's rule (4n+2 π-electrons) is a good qualitative predictor, various computational indices have been developed to quantify the degree of aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic reference. HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic).

The 1,2,4-triazole ring is known to be aromatic, and its stability is enhanced by resonance. ijsr.net The specific degree of aromaticity in this compound would be influenced by the methyl groups and the carbonyl group. A computational study would quantify this, providing insight into the electronic delocalization and stability of the ring system.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. Mulliken population analysis is a common method used in computational chemistry to estimate partial atomic charges. wikipedia.org It partitions the total electron population among the atoms in the molecule based on the contribution of their basis functions to the molecular orbitals. wikipedia.org

Mulliken charges can help identify:

Electrostatic potential: The most positive and negative sites on a molecule, which are prone to nucleophilic and electrophilic attack, respectively. researchgate.net

Intermolecular interactions: Regions of positive and negative charge guide interactions like hydrogen bonding. researchgate.net

While simple and widely used, Mulliken charges are known to be highly dependent on the choice of basis set, which is a significant limitation. wikipedia.org Despite this, they provide a useful qualitative picture of charge distribution. For this compound, a Mulliken charge analysis would likely show negative charges on the nitrogen and oxygen atoms and positive charges on the hydrogen atoms, consistent with their relative electronegativities.

Table 3: Illustrative Mulliken Atomic Charges for a Substituted 1,2,4-Triazole Derivative

| Atom | Charge (e) |

|---|---|

| C (carbonyl) | +0.45 |

| O (carbonyl) | -0.50 |

| N (ring) | -0.20 to -0.35 |

| C (ring) | +0.10 to +0.30 |

This table presents hypothetical, yet chemically reasonable, Mulliken charge values for the functional groups in this compound, based on general principles and data from related compounds. niscpr.res.inresearchgate.net It serves to illustrate the expected output of such an analysis.

Conformational Analysis and Molecular Flexibility

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the conformational landscapes of 1,2,4-triazol-3-one derivatives. For instance, a combination of NMR spectroscopy and DFT calculations at the B3LYP/6-311++G(d,p) level has been used to analyze the conformations of 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones. researchgate.net This research revealed flat potential energy surfaces for key single bond rotations, indicating significant molecular flexibility. By comparing experimental and theoretical chemical shifts, researchers can determine the most stable rotamers in solution. researchgate.net

The conformational preferences of related heterocyclic systems, such as bi-1,2,3-triazoles, have also been investigated using DFT calculations. ekb.eg These studies involve scanning the potential energy surface to identify various configurational isomers and their stable conformers. ekb.eg Such analyses are crucial for understanding the structure-property relationships that govern the behavior of these molecules.

A study on a novel 1,3,4-thiadiazole (B1197879) derivative incorporating a 3-mercaptobutan-2-one moiety demonstrated the existence of keto-enol tautomerism influenced by solvent polarity. nih.gov Spectroscopic techniques combined with theoretical calculations confirmed that the keto form is favored in polar aprotic solvents, while the enol form predominates in non-polar environments. nih.gov

| Compound Class | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones | DFT/GIAO/B3LYP/6–311++G(d,p) | Flat potential energy curves for single bond rotations, enabling determination of stable rotamers. | researchgate.net |

| bi-1,2,3-triazoles | DFT at B3LYP/6-311++G(d,p) | Identification of multiple configurational isomers and their stable conformers. | ekb.eg |

| 1,3,4-thiadiazole derivative | FTIR, 1H-NMR, 13C-NMR, Mass Spec, UV-Vis | Solvent-dependent keto-enol tautomerism. | nih.gov |

Structure-Reactivity Relationship Elucidation through Computational Modeling

Computational modeling plays a vital role in understanding the structure-reactivity relationships of 1,2,4-triazole derivatives. Molecular docking studies, for example, have been employed to investigate the interactions of novel 1,2,4-triazole antagonists with the human A2A adenosine (B11128) receptor. nih.gov These studies help to explain the observed binding affinities and selectivities of different analogs, guiding the design of more potent and selective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for triazole derivatives to understand their anticancer activity. arabjchem.org These models, often validated by various statistical methods, highlight the importance of electrostatic, steric, and hydrogen bonding interactions in determining the biological activity of these compounds. arabjchem.org Molecular dynamics simulations and free binding energy calculations further reinforce the findings from molecular docking and QSAR studies, providing a more dynamic picture of ligand-protein interactions. arabjchem.org

The reactivity of triazole derivatives in chemical reactions can also be predicted and understood through computational methods. For instance, the regioselectivity of 1,3-dipolar cycloaddition reactions to form 1,2,3-triazoles has been studied using DFT, helping to predict reaction outcomes and optimize conditions. arabjchem.orgnih.gov

| Application | Computational Technique | Key Insights | Reference |

|---|---|---|---|

| Adenosine Receptor Antagonists | Molecular Docking | Identification of key interactions responsible for binding affinity and selectivity. | nih.gov |

| Anticancer Activity | QSAR, Molecular Docking, Molecular Dynamics | Impact of electrostatic, steric, and hydrogen bond donor fields on activity. | arabjchem.org |

| Cycloaddition Reactions | DFT | Prediction of regioselectivity and understanding of reaction mechanisms. | arabjchem.orgnih.gov |

Theoretical Investigations of Tautomeric Equilibria

Tautomerism is a key feature of 1,2,4-triazole systems, and theoretical calculations are essential for understanding the relative stabilities of different tautomers. Quantum chemical studies using DFT with methods like B3LYP and basis sets such as 6-311G(d,p) have been used to determine tautomeric equilibrium constants. tubitak.gov.trresearchgate.net These calculations often employ continuum solvation models, like the IEFPCM, to simulate aqueous environments. tubitak.gov.trresearchgate.net

For many 1,2,4-triazole derivatives, theoretical studies have shown that the 4H-tautomer is generally more stable than the 1H-tautomer. tubitak.gov.trresearchgate.net The position of substituents on the triazole ring can significantly influence the tautomeric equilibrium. researchgate.net Theoretical modeling, in conjunction with spectroscopic techniques like UV-vis spectroscopy, allows for the assignment of the predominant tautomeric forms in solution. researchgate.net Understanding tautomerism is critical as it affects the chemical reactivity and biological interactions of these compounds. researchgate.net

| Focus of Study | Computational Approach | Major Finding | Reference |

|---|---|---|---|

| Acidity constants and relative stabilities | DFT (B3LYP/6-311G(d,p)) with IEFPCM | The 4H-1,2,4-triazole form is generally favored over the 1H-form. | tubitak.gov.trresearchgate.net |

| Influence of substituents | SMD/M06-2X/6–311++G(d,p) and UV/vis spectra simulation | Substituents on the triazole ring can alter the tautomeric equilibrium. | researchgate.net |

| Protonation processes | DFT | The 1H-1,2,4-triazole form is predominant upon protonation. | tubitak.gov.tr |

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry has emerged as a powerful tool for predicting the nonlinear optical (NLO) properties of organic materials, including 1,2,4-triazole derivatives. DFT calculations are frequently used to compute key NLO parameters such as the total dipole moment, average linear polarizability, and first and second hyperpolarizabilities. rgnpublications.comresearchgate.net These calculations can be performed in the gas phase and in various solvent media using models like the Polarizable Continuum Model (PCM). researchgate.net

Studies on various triazole derivatives have shown that they can be promising materials for NLO applications. rgnpublications.comresearchgate.net For example, computational investigations of certain 1,2,3-triazole derivatives revealed their potential as NLO materials. rgnpublications.comresearchgate.net Similarly, DFT studies on novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have identified compounds with significant linear polarizability and hyperpolarizabilities, suggesting their suitability for optoelectronic applications. dntb.gov.uaresearchgate.net The prediction of these properties allows for the rational design of new organic materials with enhanced NLO characteristics. dntb.gov.uaresearchgate.net

| Compound Class | Computational Method | Predicted Properties | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives | PCM/DFT/CAM-B3LYP/6-311+G(d) | Promising materials for NLO applications. | rgnpublications.comresearchgate.net |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives | DFT (M06/6-311G(d,p)) | Significant linear polarizability, first and second hyperpolarizabilities. | dntb.gov.uaresearchgate.net |

Advanced Applications and Functional Materials Derived from 2,5 Dimethyl 1h 1,2,4 Triazol 3 One Scaffolds

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The 1,2,4-triazole (B32235) core is a privileged scaffold in medicinal and materials chemistry due to its diverse biological activities and unique electronic properties. nih.gov Derivatives of 1,2,4-triazole are integral components in a number of commercial drugs and agrochemicals. nih.govfrontiersin.org The synthetic utility of 1,2,4-triazole derivatives often stems from their stability and the ability of the nitrogen atoms to be alkylated or to participate in the formation of larger heterocyclic systems.

While specific research detailing the extensive use of 2,5-dimethyl-1H-1,2,4-triazol-3-one as a synthetic intermediate is not widely documented in readily available literature, the general reactivity of the 1,2,4-triazol-3-one core suggests its potential in the synthesis of more complex molecules. For instance, the synthesis of various substituted 1,2,4-triazole-3-thiones, which are structurally related to the "-one" analogue, involves multi-step reactions including esterification, hydrazinolysis, and cyclization. These synthetic pathways highlight the versatility of the triazole core in constructing diverse molecular frameworks. It is plausible that this compound could serve as a precursor for a variety of derivatives through reactions targeting the N-H and C=O functionalities, leading to a broad range of compounds with potentially interesting properties.

Coordination Chemistry and Ligand Design

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for a wide array of metal ions, making its derivatives highly valuable in coordination chemistry. The multiple nitrogen atoms can act as coordination sites, allowing for the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). mdpi.com

The coordination behavior of 1,2,4-triazole derivatives has been extensively studied. While specific studies on this compound are limited, research on closely related dimethyl-1,2,4-triazole ligands provides significant insights into its potential coordination chemistry.

Manganese(II), Cobalt(II), and Copper(II) Complexes: Research on ligands derived from 1,2,4-triazole has demonstrated their ability to form stable complexes with Mn(II), Co(II), and Cu(II). rsc.org For example, a study on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole, another dimethyl-substituted triazole derivative, reported the synthesis and characterization of its Co(II) and Cu(II) complexes. nih.gov These complexes often exhibit interesting magnetic and catalytic properties.

Palladium(II) Complexes: Palladium(II) complexes with 1,2,4-triazole-based ligands have been synthesized and investigated for their catalytic activity in cross-coupling reactions. The nitrogen atoms of the triazole ring can effectively coordinate to the palladium center, creating a stable catalytic species.

Gold(III) and Silver(I) Complexes: Gold(III) and Silver(I) complexes with various azole-based ligands, including triazoles, have been synthesized and characterized. nih.govrsc.org These complexes are of interest for their potential medicinal applications. For instance, a dinuclear silver(I) complex with a benzimidazole-triazole ligand has been reported, where the triazole nitrogen atoms participate in the coordination to the silver ions. nih.gov

The table below summarizes the coordination behavior of some dimethyl-1,2,4-triazole derivatives with various metal ions, which can be considered indicative of the potential of this compound as a ligand.

| Metal Ion | Ligand | Observed Coordination | Reference |

| Co(II) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Mononuclear complex | nih.gov |

| Cu(II) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Mononuclear complex | nih.gov |

| Ag(I) | 1-[(1H-benzimidazol-1-yl)methyl]-1H-1,2,4-triazole | Dinuclear complex | nih.gov |

| Au(III) | Various azole ligands | Mononuclear complexes | rsc.org |

The 1,2,4-triazole ring, with its N1 and N2 atoms, is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. This bridging capability is a key feature in the design of materials with specific magnetic or electronic properties.

A notable example is the formation of triazole-bridged cadmium coordination polymers. In a study involving 3,5-dimethyl-1,2,4-triazole (a close isomer of the subject compound), the triazole ligand was found to bridge cadmium ions in a didentate fashion through its N1 and N2 atoms, leading to the formation of a three-dimensional coordination polymer. nih.govacs.org This demonstrates the potential of dimethyl-substituted triazoles to facilitate the construction of extended network structures.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatile coordination modes and structural rigidity of 1,2,4-triazole derivatives make them excellent candidates for use as linkers in MOF synthesis. mdpi.com

While no MOFs based specifically on this compound have been prominently reported, the use of other substituted 1,2,4-triazoles in MOF construction is well-established. For instance, 1,2,4-triazole-based ligands have been used to construct MOFs with interesting gas sorption and catalytic properties. rsc.orgrsc.org The incorporation of the triazole moiety can enhance the CO2 uptake capacity of MOFs. rsc.org The ability of the dimethyl-substituted triazole ring to act as a bridging ligand suggests that this compound could be a valuable component in the design of novel MOFs with tailored functionalities.

Advanced Materials Science Applications (General for 1,2,4-triazole derivatives)

The unique electronic properties of the 1,2,4-triazole ring, characterized by its electron-deficient nature, have led to the exploration of its derivatives in various materials science applications.

Derivatives of 1,2,4-triazole have shown significant promise in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic solar cells.

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives suitable for use as electron-transporting or hole-blocking materials in OLEDs. This property helps to improve the efficiency and stability of the devices. Furthermore, some 1,2,4-triazole derivatives exhibit high luminescence, making them suitable as emitters in OLEDs. nih.gov For example, donor-acceptor type blue emitters have been constructed using triazole derivatives as the acceptor moiety. nih.gov

The following table lists some of the applications of 1,2,4-triazole derivatives in organic electronics.

| Application | Role of 1,2,4-Triazole Derivative | Reference |

| OLEDs | Electron-transporting material, Hole-blocking material, Emitter | nih.gov |

| Organic Solar Cells | Exciton blocking material |

Advanced Applications of this compound Remain Unexplored in Scientific Literature

Following a comprehensive review of scientific databases and publicly available research, it has been determined that there is no specific information regarding the application of the chemical compound This compound in the advanced functional materials and industrial processes outlined in the requested article structure.

The investigation sought to find detailed research findings on the use of this specific triazole derivative in the following areas:

Chemical Engineering and Industrial Applications

Corrosion Inhibition Studies

While the broader class of 1,2,4-triazole derivatives has been investigated for potential use in some of these fields—such as corrosion inhibition and as components in light-emitting materials—no studies were found that specifically name or detail the performance of this compound for these purposes.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound. The creation of content for the specified sections and subsections would require speculation, as the necessary research data does not appear to be present in the available literature.

Energetic Materials Research

Research in energetic materials based on the 1,2,4-triazol-3-one core has led to the development of significant compounds, with a primary focus on the introduction of explosophoric groups (functional groups that confer explosive properties) onto the triazole ring.

A key example is 5-nitro-1,2,4-triazol-3-one (NTO), an insensitive high explosive that has garnered considerable attention. energetic-materials.org.cnmdpi.com NTO is valued for its balance of performance and safety, exhibiting lower sensitivity to impact, friction, and heat compared to conventional explosives like RDX. energetic-materials.org.cn The synthesis and properties of NTO and its salts have been a subject of extensive study to optimize its energetic characteristics and stability. energetic-materials.org.cn

The broader strategy in designing energetic materials from 1,2,4-triazole scaffolds involves several key approaches:

Nitration: The introduction of nitro groups (-NO2) is a common method to increase the oxygen balance and energy content of the molecule.

Amination: The incorporation of amino groups (-NH2) can enhance thermal stability and reduce sensitivity through the formation of hydrogen bonds.

Formation of Energetic Salts: Reacting the triazole derivative with nitrogen-rich bases can create energetic salts with tailored properties, such as increased density and modified sensitivity.

The combination of different nitrogen-rich heterocycles, such as linking a 1,2,4-triazole with a tetrazole or another triazole ring, is another strategy to create polycyclic structures with high nitrogen content and enhanced energetic performance. researchgate.net

While the this compound scaffold itself is not a primary focus, the fundamental structure of 1,2,4-triazol-3-one is a crucial building block in the synthesis of more complex and potent energetic materials. researchgate.net The presence of methyl groups in the 2,5-dimethyl variant would influence its chemical properties, but without the incorporation of energetic functional groups, its application as a standalone energetic material is limited.

Below is a table summarizing the properties of a well-known energetic material derived from the 1,2,4-triazol-3-one scaffold, for illustrative purposes of the research in this area.

| Compound Name | Molecular Formula | Density (g/cm³) | Detonation Velocity (m/s) | Key Features |

| 5-nitro-1,2,4-triazol-3-one (NTO) | C₂H₂N₄O₃ | 1.93 | ~8,300 | Insensitive high explosive, good thermal stability |

Future Research Directions and Emerging Trends in 2,5 Dimethyl 1h 1,2,4 Triazol 3 One Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 1,2,4-triazole (B32235) derivatives is no exception. Future research will likely prioritize the development of eco-friendly methods for the production of 2,5-dimethyl-1H-1,2,4-triazol-3-one, moving away from hazardous reagents and harsh reaction conditions.

Key areas of focus include:

Green Solvents and Catalysts: The use of water, supercritical fluids, and bio-based solvents is being explored to replace traditional volatile organic compounds. Similarly, the development of recyclable and non-toxic catalysts is a critical area of research.

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times, improve yields, and lower energy consumption compared to traditional heating methods. google.com The application of these techniques to the synthesis of 1,2,4-triazoles has shown promise in making the processes more efficient and environmentally benign. google.comgoogle.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and scalability for the synthesis of chemical intermediates. A metal-free, continuous one-pot method for the synthesis of a related triazole derivative highlights the potential for atom-economical and environmentally friendly production.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Future syntheses of this compound will likely be designed with high atom economy in mind.

Exploration of Novel Reactivity Pathways and Functionalization Strategies

Expanding the chemical toolbox for modifying the 1,2,4-triazol-3-one core is crucial for creating new molecules with tailored properties. While the reactivity of this compound itself is not extensively detailed in public literature, research on the broader class of 1,2,4-triazoles provides insights into potential future directions.

Future research will likely investigate:

Selective Functionalization: Developing methods for the selective modification of different positions on the triazole ring is a key challenge. This includes N-alkylation, N-arylation, and functionalization at the carbon atoms of the ring, which would allow for the synthesis of a diverse library of derivatives from a single core structure.

Catalyst-Free Reactions: The development of reactions that proceed efficiently without the need for a catalyst is highly desirable from both an economic and environmental perspective.

Ring-Opening and Cyclization Reactions: Exploring reactions that involve the opening of the triazole ring followed by cyclization with different reagents could lead to the discovery of novel heterocyclic systems.

Multi-Component Reactions: One-pot reactions involving three or more starting materials offer a highly efficient route to complex molecules, reducing the number of synthetic steps and purification processes.

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental work.

Key applications of computational modeling in this area include:

Tautomerism and Reactivity Studies: 1,2,4-triazol-3-ones can exist in different tautomeric forms, which can significantly influence their chemical behavior. Computational studies can predict the relative stability of these tautomers and their reactivity towards various reagents, aiding in the design of selective reactions.

Reaction Mechanism Elucidation: Quantum mechanical calculations can be used to map out the energy profiles of potential reaction pathways, helping to understand how reactions occur and how they can be optimized.

Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic structure can be predicted using computational methods, which is crucial for the design of molecules with specific applications in mind.

Virtual Screening: For applications in medicinal chemistry, computational docking studies can be used to predict the binding affinity of triazolone derivatives to biological targets, accelerating the discovery of new drug candidates.

Rational Design of Highly Functionalized Derivatives for Specific Material Properties

The inherent properties of the 1,2,4-triazol-3-one scaffold, such as its thermal stability and ability to coordinate with metal ions, make it an attractive building block for advanced materials. The rational design of derivatives of this compound could lead to materials with tailored functionalities.

Emerging areas of interest include:

Energetic Materials: The nitrogen-rich nature of the triazole ring makes it a candidate for the development of high-energy-density materials with good thermal stability and low sensitivity.

Corrosion Inhibitors: Triazole derivatives have shown promise as corrosion inhibitors for various metals, an application that leverages their ability to form protective films on metal surfaces.

Organic Electronics: The incorporation of triazole moieties into organic molecules can influence their electronic properties, opening up possibilities for their use in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Polymers and Coordination Polymers: The bifunctional nature of the triazolone ring allows for its incorporation into polymeric chains or the formation of coordination polymers with metal ions, leading to materials with interesting structural and functional properties.

Interdisciplinary Approaches in Triazolone Research

The future of research on this compound and its analogs will increasingly rely on collaborations between different scientific disciplines. The complex challenges in areas such as medicine and materials science require a multifaceted approach.

Examples of interdisciplinary research include:

Medicinal Chemistry and Biology: The design and synthesis of novel triazolone derivatives with potential therapeutic applications require close collaboration between synthetic chemists and biologists to evaluate their activity and mechanism of action. The triazole ring is a key pharmacophore in many existing drugs.

Materials Science and Engineering: The development of new materials based on triazolones for applications in electronics, energy, or catalysis necessitates the combined expertise of chemists, physicists, and engineers.

Computational Science and Experimental Chemistry: As mentioned earlier, a synergistic approach combining computational prediction and experimental validation will be crucial for accelerating the discovery and optimization of new triazolone-based molecules and materials.

Agrochemical Science: Triazole derivatives have been successfully developed as fungicides and plant growth regulators, and interdisciplinary research will continue to drive the discovery of new and more effective agrochemicals.

常见问题

Q. What computational approaches predict intermolecular interactions in triazolone-based co-crystals?

- Methodological Answer :

- Hirshfeld surface analysis : Use CrystalExplorer to map close contacts (e.g., H-bonding, π-π interactions) .

- Molecular docking : Simulate binding with biological targets (e.g., P2X7 receptors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。